2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid
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Overview
Description
DiZPK is a photo cross-linking agent that contains a diazirine moiety. Upon UV activation, this moiety creates reactive carbenes that form covalent bonds with amino acid side chains and peptide backbones . DiZPK is a structural analog of pyrrolysine and is used to identify direct protein-protein interactions in living prokaryotic and eukaryotic cells .
Preparation Methods
DiZPK can be synthesized through the genetic code expansion system for site-specific incorporation into proteins. This involves the use of a lysine-derived unnatural amino acid that contains a photo-activatable diazirine functionality . The preparation method includes dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL .
Chemical Reactions Analysis
DiZPK undergoes photo-crosslinking reactions upon exposure to UV light at 365 nm. This activation leads to the formation of reactive carbenes that covalently bond with amino acid side chains and peptide backbones . The major products formed from these reactions are higher-molecular-weight photo-crosslinked proteins .
Scientific Research Applications
DiZPK is widely used in scientific research to map protein-protein interactions in live cells. It has applications in chemistry, biology, medicine, and industry. For example, it is used to monitor bacterial defense proteins and to identify direct interaction partners of proteins in living cells . The incorporation of DiZPK into proteins via genetic code expansion technology allows for the stable isotope labeling of amino acids in cell culture (SILAC) and other advanced proteomics techniques .
Mechanism of Action
The mechanism of action of DiZPK involves the activation of its diazirine moiety by UV light, which generates reactive carbenes. These carbenes then form covalent bonds with amino acid side chains and peptide backbones, enabling the identification of protein-protein interactions . The molecular targets and pathways involved include various proteins and peptides within prokaryotic and eukaryotic cells .
Comparison with Similar Compounds
DiZPK is unique due to its diazirine moiety, which allows for photo-activatable crosslinking. Similar compounds include other photo-crosslinkers like DiZSeK and DiZHSeC, which also contain diazirine functionalities and are used for similar applications in identifying protein-protein interactions . DiZPK stands out for its specific use in live cell applications and its structural similarity to pyrrolysine .
Properties
Molecular Formula |
C12H23N5O3 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-amino-6-[3-(3-methyldiazirin-3-yl)propylcarbamoylamino]hexanoic acid |
InChI |
InChI=1S/C12H23N5O3/c1-12(16-17-12)6-4-8-15-11(20)14-7-3-2-5-9(13)10(18)19/h9H,2-8,13H2,1H3,(H,18,19)(H2,14,15,20) |
InChI Key |
YGUIFRMUMYTGAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)CCCNC(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
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